tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
Overview
Description
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate, also known as TBC, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound that is used as an intermediate in the synthesis of various compounds including pharmaceuticals, agrochemicals, and other specialty chemicals. Due to its high reactivity and low toxicity, TBC is a valuable tool in the laboratory and has been used in a variety of research applications.
Scientific Research Applications
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been used to synthesize a variety of polymers and other specialty chemicals. Furthermore, it has been used as a starting material in the synthesis of a variety of compounds with potential therapeutic applications.
Mechanism Of Action
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate is a highly reactive compound and is capable of forming a variety of covalent bonds with other molecules. It has been used to form covalent bonds with proteins, peptides, and other biomolecules. This allows it to be used as a tool in the study of protein-protein interactions and other biochemical processes.
Biochemical And Physiological Effects
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various compounds on the activity of enzymes, the structure of proteins, and the regulation of gene expression. In addition, it has been used to study the effects of various compounds on cell signaling pathways and other physiological processes.
Advantages And Limitations For Lab Experiments
Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate has several advantages for lab experiments. It is highly reactive, allowing it to form covalent bonds with a variety of other molecules. In addition, it is relatively non-toxic, making it safe to use in the laboratory. However, it is also relatively expensive, making it difficult to use for large-scale experiments.
Future Directions
There are several potential future directions for the use of tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate in scientific research. It could be used for the synthesis of new compounds with potential therapeutic applications. In addition, it could be used to study the effects of various compounds on the activity of enzymes, the structure of proteins, and the regulation of gene expression. Furthermore, it could be used to study the effects of various compounds on cell signaling pathways and other physiological processes. Finally, it could be used to study the effects of various compounds on the development and progression of diseases.
properties
IUPAC Name |
tert-butyl N-[2-[1-iodo-2-(4-methylphenyl)propan-2-yl]oxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26INO3/c1-13-6-8-14(9-7-13)17(5,12-18)21-11-10-19-15(20)22-16(2,3)4/h6-9H,10-12H2,1-5H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHIYIBOYIGSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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